(3-Aminopropyl)hydrazine
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Overview
Description
(3-Aminopropyl)hydrazine is an organic compound with the molecular formula C3H10N2 It is a derivative of hydrazine, featuring an aminopropyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminopropyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Aminopropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler amines or hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Production of simpler amines or hydrazine derivatives.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
(3-Aminopropyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is utilized in the modification of biomolecules and as a reagent in biochemical assays.
Industry: this compound is used in the production of polymers, resins, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)hydrazine involves its interaction with various molecular targets. The amino and hydrazine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The compound can also act as a nucleophile, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Hydrazine: A simpler derivative with the formula N2H4, used as a rocket propellant and in various industrial applications.
(3-Aminopropyl)triethoxysilane: A related compound used in surface modification and as a coupling agent in materials science.
Uniqueness: (3-Aminopropyl)hydrazine is unique due to its specific functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-hydrazinylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N3/c4-2-1-3-6-5/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNIJUDUUIAGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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